molecular formula C13H23N3O B11734083 4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol

4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol

Cat. No.: B11734083
M. Wt: 237.34 g/mol
InChI Key: BBXHIJMBHYSOHB-UHFFFAOYSA-N
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Description

4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol is a chemical compound that features a pyrazole ring substituted with a cyclopentyl group and an amino alcohol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-diketones or β-keto esters.

    Substitution with Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions using cyclopentyl halides.

    Attachment of the Amino Alcohol Side Chain: The final step involves the reaction of the substituted pyrazole with an appropriate amino alcohol, such as 4-aminobutan-1-ol, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The cyclopentyl group and amino alcohol side chain contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol: Similar structure with a methyl group on the pyrazole ring.

    4-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,3-diol: Contains a benzene ring instead of the butan-1-ol side chain.

Uniqueness

4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol is unique due to its specific combination of a cyclopentyl-substituted pyrazole ring and an amino alcohol side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H23N3O

Molecular Weight

237.34 g/mol

IUPAC Name

4-[(1-cyclopentylpyrazol-4-yl)methylamino]butan-1-ol

InChI

InChI=1S/C13H23N3O/c17-8-4-3-7-14-9-12-10-15-16(11-12)13-5-1-2-6-13/h10-11,13-14,17H,1-9H2

InChI Key

BBXHIJMBHYSOHB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)CNCCCCO

Origin of Product

United States

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